Cas no 404913-67-3 (methyl 3-(2-aminoacetamido)propanoate)
methyl 3-(2-aminoacetamido)propanoate Chemical and Physical Properties
Names and Identifiers
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- β-Alanine, glycyl-, methyl ester
- AKOS009033174
- methyl 3-(2-aminoacetamido)propanoate
- SCHEMBL18404145
- EN300-2314547
- 404913-67-3
-
- Inchi: 1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9)
- InChI Key: VWHJPUHYESFWEO-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CCNC(=O)CN
Computed Properties
- Exact Mass: 160.08479225g/mol
- Monoisotopic Mass: 160.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.138±0.06 g/cm3(Predicted)
- Boiling Point: 348.4±27.0 °C(Predicted)
- pka: 14.15±0.46(Predicted)
methyl 3-(2-aminoacetamido)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2314547-0.05g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.05g |
$683.0 | 2024-06-20 | |
| Enamine | EN300-2314547-0.1g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.1g |
$715.0 | 2024-06-20 | |
| Enamine | EN300-2314547-0.25g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.25g |
$748.0 | 2024-06-20 | |
| Enamine | EN300-2314547-0.5g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.5g |
$781.0 | 2024-06-20 | |
| Enamine | EN300-2314547-1.0g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 1.0g |
$813.0 | 2024-06-20 | |
| Enamine | EN300-2314547-2.5g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 2.5g |
$1594.0 | 2024-06-20 | |
| Enamine | EN300-2314547-5.0g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 5.0g |
$2360.0 | 2024-06-20 | |
| Enamine | EN300-2314547-10.0g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 10.0g |
$3500.0 | 2024-06-20 | |
| Enamine | EN300-2314547-1g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 1g |
$813.0 | 2023-09-15 | ||
| Enamine | EN300-2314547-5g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 5g |
$2360.0 | 2023-09-15 |
methyl 3-(2-aminoacetamido)propanoate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl 3-(2-aminoacetamido)propanoate
Professional Introduction to Methyl 3-(2-aminoacetamido)propanoate (CAS No. 404913-67-3)
Methyl 3-(2-aminoacetamido)propanoate, a compound with the chemical identifier CAS No. 404913-67-3, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug development and biochemical research. The molecular structure of Methyl 3-(2-aminoacetamido)propanoate incorporates both amide and ester functional groups, which are pivotal in determining its reactivity and biological interactions.
The presence of the 2-aminoacetamido moiety in the molecule suggests a high degree of versatility, enabling it to participate in various chemical transformations and biological processes. This feature makes it a valuable intermediate in synthesizing more complex molecules, particularly in the context of peptidomimetics and protease inhibitors. Recent studies have highlighted the importance of such compounds in modulating enzyme activity, which is crucial for developing treatments against various diseases.
In the realm of medicinal chemistry, Methyl 3-(2-aminoacetamido)propanoate has been explored for its role in designing novel therapeutic agents. The amide group, in particular, is known for its ability to form hydrogen bonds, a property that enhances binding affinity to biological targets. This characteristic is leveraged in the development of small-molecule drugs that require precise interaction with specific proteins or enzymes. The ester functionality, on the other hand, provides a site for further chemical modification, allowing researchers to tailor the compound's properties for specific applications.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of Methyl 3-(2-aminoacetamido)propanoate. Through molecular docking studies and quantum mechanical calculations, scientists have been able to elucidate how this compound interacts with biological targets at an atomic level. These insights have been instrumental in optimizing its structure for improved efficacy and reduced side effects. For instance, modifications to the side chain of the amino group have been shown to enhance binding affinity to certain enzymes while minimizing off-target effects.
The compound's potential as a building block in drug synthesis has also been recognized in the context of combinatorial chemistry and high-throughput screening. By systematically varying different functional groups within the molecule, researchers can generate libraries of derivatives with diverse properties. This approach has led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies. The versatility of Methyl 3-(2-aminoacetamido)propanoate makes it an attractive candidate for such exploratory research.
Another area where this compound has shown promise is in the development of bioconjugates and drug delivery systems. The amide group can be readily coupled with other biomolecules such as peptides or nucleotides, creating hybrid molecules with enhanced stability and targeted delivery capabilities. Such bioconjugates are particularly useful in therapeutic applications where precise localization is critical for efficacy. For example, Methyl 3-(2-aminoacetamido)propanoate-based conjugates have been investigated as carriers for anticancer agents, demonstrating improved tumor accumulation and reduced systemic toxicity.
The synthesis of Methyl 3-(2-aminoacetamido)propanoate involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the formation of an amide bond between a carboxylic acid derivative and an amine group. Subsequent esterification introduces the methyl ester functionality, completing the molecular framework. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies have been employed to ensure high yields and purity. These methods are essential for producing sufficient quantities of the compound for both research and commercial purposes.
The pharmacological profile of Methyl 3-(2-aminoacetamido)propanoate has been extensively studied in vitro and in vivo. Initial findings suggest that it exhibits moderate activity against certain enzymes associated with inflammatory pathways. This has prompted further investigation into its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. These findings underscore the importance of continued research to fully understand its therapeutic potential.
The compound's interaction with biological targets has also been explored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about its molecular structure and dynamics in solution. Such data are crucial for refining computational models and improving our understanding of how it binds to biological targets. Advanced NMR techniques like heteronuclear single quantum coherence (HSQC) and multiple quantum coherence (MQC) have been particularly useful in characterizing its conformational flexibility.
In conclusion, Methyl 3-(2-aminoacetamido)propanoate (CAS No. 404913-67-3) represents a promising compound with diverse applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological interactions offer potential therapeutic benefits across multiple disease areas. Continued research into its pharmacological properties and synthetic modifications will further enhance its utility in drug development efforts worldwide.
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